N,N-dimethyl-N'-phenylcarbamimidic chloride
Overview
Description
N,N-dimethyl-N’-phenylcarbamimidic chloride is a chemical compound with the molecular formula C9H11ClN2 and a molecular weight of 182.65 g/mol . It is known for its applications in various fields of scientific research, particularly in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-N’-phenylcarbamimidic chloride can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylformamide with phenyl isocyanate in the presence of a chlorinating agent such as thionyl chloride. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of N,N-dimethyl-N’-phenylcarbamimidic chloride often involves large-scale reactions using automated equipment to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-phenylcarbamimidic chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamimidic derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N,N-dimethyl-N’-phenylcarbamimidic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamimidic derivatives.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism by which N,N-dimethyl-N’-phenylcarbamimidic chloride exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. These interactions are mediated through pathways involving nucleophilic substitution and other chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-N’-phenylcarbamimidoyl chloride
- Phenylimino-chlorcarbonsaeure-dimethylamid
- N,N-dimethyl-N’-phenyl-chlorameisensaeure-amidin
Uniqueness
N,N-dimethyl-N’-phenylcarbamimidic chloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse research fields highlight its versatility and importance .
Properties
IUPAC Name |
N,N-dimethyl-N'-phenylcarbamimidoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-12(2)9(10)11-8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMHFKXPOCTAIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC1=CC=CC=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427944 | |
Record name | N,N-Dimethyl-N'-phenylcarbamimidyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7684-30-2 | |
Record name | N,N-Dimethyl-N'-phenylcarbamimidyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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